![molecular formula C18H21F3N8O2 B2689413 1-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine CAS No. 2380191-64-8](/img/structure/B2689413.png)
1-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
The synthesis of 1-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves several steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under reflux conditions.
Synthesis of the triazolo[4,3-b]pyridazine ring: This step typically involves the reaction of a hydrazine derivative with a pyridazine precursor under acidic conditions.
Coupling of the two heterocycles: The oxadiazole and triazolo[4,3-b]pyridazine rings are then linked via a piperazine bridge, often using a suitable alkylating agent.
Chemical Reactions Analysis
1-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It is explored for use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Binding: It can also bind to receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
1-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is unique due to its combination of oxadiazole, triazolo[4,3-b]pyridazine, and piperazine rings. Similar compounds include:
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal properties.
Oxadiazole derivatives: Studied for their anticancer and anti-inflammatory activities.
Piperazine derivatives: Commonly used in the development of antipsychotic and antihistamine drugs.
This compound’s unique structure allows it to exhibit a wide range of biological activities, making it a valuable subject of study in various fields of research.
Properties
IUPAC Name |
2-(oxan-4-yl)-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N8O2/c19-18(20,21)17-25-22-13-1-2-14(26-29(13)17)28-7-5-27(6-8-28)11-15-23-24-16(31-15)12-3-9-30-10-4-12/h1-2,12H,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXLJZPAKFDMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C(O2)CN3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucine](/img/structure/B2689330.png)
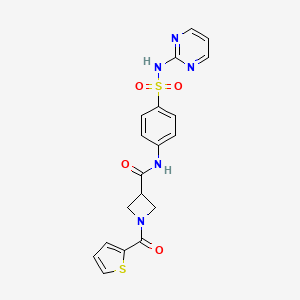
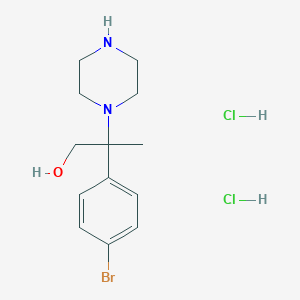
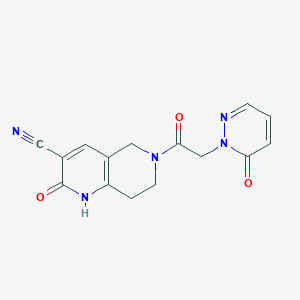
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2689337.png)
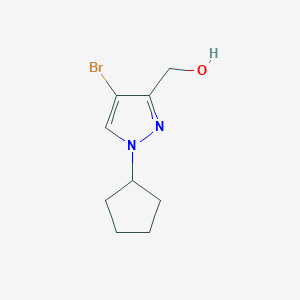
![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2689340.png)
![4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2689341.png)
![2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2689343.png)
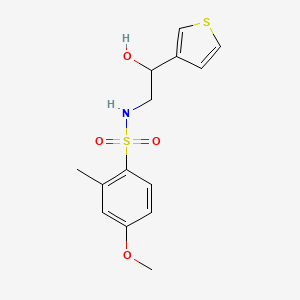
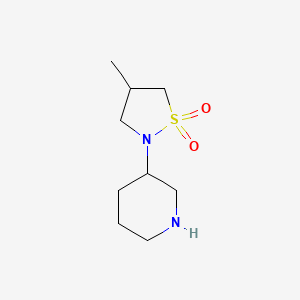
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/new.no-structure.jpg)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2689351.png)
![4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2689352.png)
